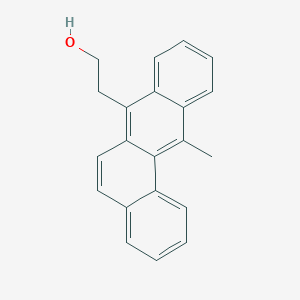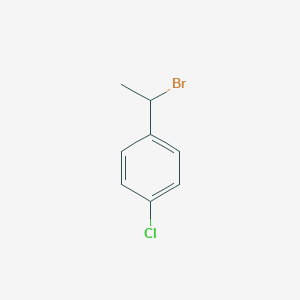
1-(1-Bromoethyl)-4-chlorobenzene
Descripción general
Descripción
1-(1-Bromoethyl)-4-chlorobenzene is a di-substituted benzene derivative, where a bromoethyl group and a chloro group are attached to the benzene ring. This compound is of interest for its unique combination of halogens, which can influence its physical and chemical properties, making it a subject of various spectroscopic and theoretical studies.
Synthesis Analysis
The synthesis of related bromo- and chloro-substituted benzene compounds often involves multi-step chemical reactions. For instance, "Preparation and Characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide" demonstrates a complex synthetic pathway that could inspire methods for synthesizing 1-(1-Bromoethyl)-4-chlorobenzene through bromination and chlorination steps (H. Bi, 2014).
Molecular Structure Analysis
Studies on the molecular structure of halogen-substituted benzenes, such as "Experimental (FT-IR and FT-Raman) and theoretical (HF and DFT) investigation on 1-bromo-4-chlorobenzene," provide insights into the vibrational characteristics and molecular geometry, which can be extrapolated to understand the structure of 1-(1-Bromoethyl)-4-chlorobenzene (V. Udayakumar, S. Periandy, S. Ramalingam, 2011).
Chemical Reactions and Properties
The reactivity of bromo- and chloro-substituted benzenes, including 1-(1-Bromoethyl)-4-chlorobenzene, can be influenced by the presence of halogen atoms, which affect electron distribution and molecular polarity. "Synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes" discusses how halogenated benzenes participate in various organic reactions, indicating the versatility of 1-(1-Bromoethyl)-4-chlorobenzene in synthetic chemistry (Christian Reus, Nai‐Wei Liu, M. Bolte, H. Lerner, M. Wagner, 2012).
Physical Properties Analysis
The physical properties of halogenated benzene derivatives can be deduced from studies like "Representation and assessment of vapour pressure data; a novel approach applied to crystalline 1-bromo-4-chlorobenzene, 1-chloro-4-iodobenzene, and 1-bromo-4-iodobenzene," providing valuable data on vapor pressure and sublimation properties which are critical for understanding the behavior of 1-(1-Bromoethyl)-4-chlorobenzene in various conditions (H. Oonk, P. V. D. Linde, Jan Huinink, J. Blok, 1998).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophilic or electrophilic attack and participation in substitution reactions, are crucial aspects. "1-Bromo-1-lithioethene: a practical reagent in organic synthesis" shows how bromo-substituted compounds can be utilized in organic synthesis, suggesting the potential chemical behavior of 1-(1-Bromoethyl)-4-chlorobenzene in similar contexts (Yehor Y. Novikov, P. Sampson, 2005).
Aplicaciones Científicas De Investigación
Controlled Radical Polymerization of Styrene
- Application Summary : “1-(1-Bromoethyl)-4-chlorobenzene” is used in the controlled radical polymerization of styrene . This process allows for the creation of polymers with specific properties and structures.
- Methods and Procedures : The compound acts as an initiator in the polymerization process. It reacts with styrene monomers to start the polymer chain, and the reaction is controlled to achieve the desired polymer characteristics .
- Results and Outcomes : The result is a styrene polymer with specific properties. The exact outcomes can vary depending on the conditions of the polymerization .
Asymmetric Esterification of Benzoic Acid
- Application Summary : “1-(1-Bromoethyl)-4-chlorobenzene” is used in the asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine . This reaction is used to create chiral esters, which are important in many areas of chemistry.
- Methods and Procedures : The compound reacts with benzoic acid in the presence of a chiral cyclic guanidine. The guanidine acts as a catalyst, promoting the reaction and imparting chirality to the resulting ester .
- Results and Outcomes : The result is a chiral ester of benzoic acid. The exact properties of the ester can vary depending on the specific guanidine used and the conditions of the reaction .
Synthesis of Bromine Terminated Polyp-methoxystyrene and Polystyrene
- Application Summary : “1-(1-Bromoethyl)-4-chlorobenzene” is used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
- Methods and Procedures : The compound is used to start the polymerization process. It reacts with the monomers to form the polymer chain, and the reaction is controlled to achieve the desired polymer characteristics .
- Results and Outcomes : The result is a bromine terminated polyp-methoxystyrene and polystyrene. These polymers have specific properties and can be used in a variety of applications .
Propiedades
IUPAC Name |
1-(1-bromoethyl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQIUMNHRQYUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933289 | |
| Record name | 1-(1-Bromoethyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromoethyl)-4-chlorobenzene | |
CAS RN |
14804-61-6 | |
| Record name | 1-(1-Bromoethyl)-4-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14804-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Bromoethyl)-4-chlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014804616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Bromoethyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-bromoethyl)-4-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


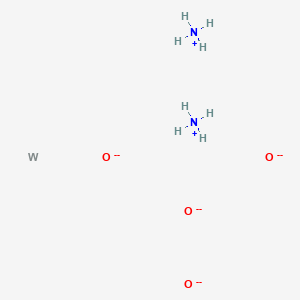

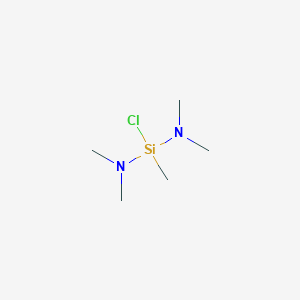
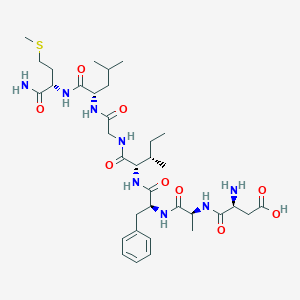

![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)
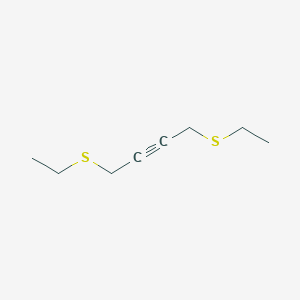
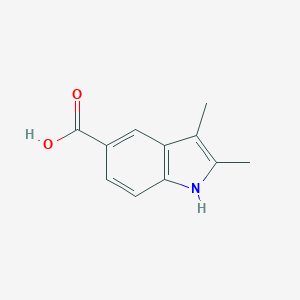
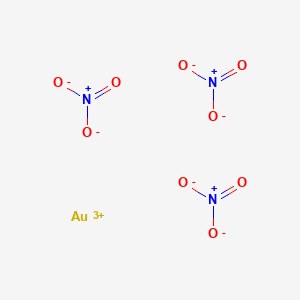
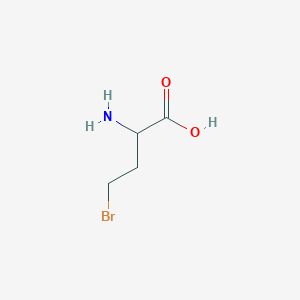
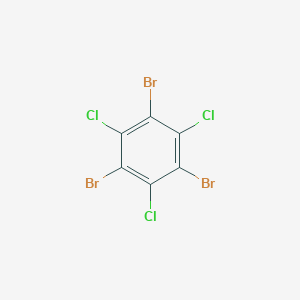
![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)
